molecular formula C25H27FN4O2S B2675823 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 923146-79-6

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2675823
CAS RN: 923146-79-6
M. Wt: 466.58
InChI Key: BVNFUKMIMHGJIM-UHFFFAOYSA-N
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Description

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H27FN4O2S and its molecular weight is 466.58. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Analysis

  • The compound has been synthesized and characterized, with its molecular structure investigated through quantum chemical insights, natural bond orbital (NBO) analysis, and spectroscopic methods (FT-IR, FT-Raman). These studies provide a foundation for understanding the molecular interactions and stability of the compound, which is crucial for its potential applications in drug development and molecular biology research (Mary et al., 2020).

Antiviral and Anticancer Potentials

  • The antiviral potency of this compound has been investigated, particularly against SARS-CoV-2, showing promising results in docking studies. This suggests its potential as a novel antiviral agent against COVID-19, highlighting the importance of understanding its molecular interactions and drug-likeness properties (Mary et al., 2020).
  • In the realm of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have revealed significant cytotoxicity against various cancer cell lines, suggesting the compound's utility in developing new anticancer therapies. The compound's interaction with DNA and its potential to induce DNA cleavage have been particularly noted, which is a critical aspect of its anticancer activity (Hosamani et al., 2015).

Synthesis and Chemical Properties

  • The chemical synthesis, structural elucidation, and properties of this compound and its derivatives have been extensively studied. These studies encompass the development of efficient synthetic routes, crystal structure analysis, and the evaluation of its chemical reactivity and interactions. Such research is fundamental in optimizing the compound for various biomedical applications and understanding its behavior in biological systems (Subasri et al., 2016).

Pharmacokinetic and Drug-Likeness Analysis

  • The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, have been calculated for this compound. Such analyses are crucial for assessing its potential as a drug candidate, ensuring that it possesses favorable characteristics for effective and safe therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2S/c1-16(2)18-5-9-20(10-6-18)27-23(31)15-33-25-28-22-11-12-30(14-21(22)24(32)29-25)13-17-3-7-19(26)8-4-17/h3-10,16H,11-15H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNFUKMIMHGJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

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